7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is a heterocyclic compound that exhibits significant biological activity and potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties.
The compound can be synthesized through various methods involving cyclization reactions of appropriate precursors, such as 3-amino-1,2,4-triazole and 2,4-dichloropyrimidine. The synthesis typically requires specific conditions to achieve optimal yields and purity.
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine is classified under:
The synthesis of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine primarily involves cyclization reactions. A common synthetic route includes the reaction of 3-amino-1,2,4-triazole with 2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide. This method allows for the formation of the desired compound through nucleophilic substitution and cyclization processes.
The molecular structure of 7-chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine can be represented by its molecular formula and molecular weight . The InChI key for this compound is LBAZMWQDPLRPTI-UHFFFAOYSA-N.
| Property | Value |
|---|---|
| CAS Number | 7252-17-7 |
| Molecular Formula | C5H5ClN6 |
| Molecular Weight | 184.59 g/mol |
| IUPAC Name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine |
| Canonical SMILES | C1=NC(=C(C2=NN=C(N21)N)N)Cl |
7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine can undergo various chemical reactions:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5